molecular formula C20H19FN2O3S B2382208 3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1705718-76-8

3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2382208
CAS No.: 1705718-76-8
M. Wt: 386.44
InChI Key: QHPFVZMKQGHFQZ-UHFFFAOYSA-N
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Description

The compound “3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one” is a derivative of benzoxazole . Benzoxazoles and its analogues are treated as an important class of bioactive compounds mainly because of its versatile applications in the field of pharmaceuticals and in various biological systems .


Synthesis Analysis

The synthesis of benzoxazole derivatives involves the use of 2-(benzo[d]oxazol-2-yl)aniline . The synthesized compounds were purified and characterized by 1H NMR, 13C NMR, and mass spectroscopy .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives was confirmed using 1H NMR spectra . The peak at δ 10.169 ppm corresponds to –CHO proton .

Scientific Research Applications

Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate as Novel Antianxiety Agent

This study presents the synthesis and testing of central benzodiazepine receptor ligands, showcasing their potential as antianxiety agents. The compounds displayed high affinity for bovine and human central benzodiazepine receptors, suggesting their relevance in neurological research and potential therapeutic applications (Anzini et al., 2008).

Antitumor Benzothiazoles

A series of mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles were synthesized and evaluated for their cytotoxicity in vitro. These compounds demonstrated significant potency against certain human breast cancer cell lines, highlighting their potential in cancer research (Hutchinson et al., 2001).

Synthesis and Pharmacological Evaluation of Anticonvulsant Agents

This study involved the design, synthesis, and investigation of new 2-substituted-5-{2-[(2-halobenzyl)thio)phenyl}-1,3,4-oxadiazoles for anticonvulsant activities. The compounds were found to have significant activity, with the structure-activity relationship indicating the importance of specific substituents for enhanced anticonvulsant effects (Zarghi et al., 2008).

Generation of Structurally Diverse Library

Using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a structurally diverse library of compounds was generated through alkylation and ring closure reactions. This demonstrates the potential for creating a wide range of compounds for various scientific applications (Roman, 2013).

Novel Hybrid Approach in Antimicrobial Evaluation

A novel approach involving the synthesis of fluorine-containing derivatives with quinazolinone and 4-thiazolidinone motifs was explored for potential antimicrobial applications. The study highlights the synthesis process and the in vitro antimicrobial potency of these compounds (Desai et al., 2013).

Mechanism of Action

The mechanism of action of benzoxazole derivatives involves their binding affinity with prostaglandin H2 synthase (PGHS) protein and trypsin enzyme . Molecular docking analysis showed that certain compounds possess good binding affinity towards PGHS protein .

Future Directions

Benzoxazoles and their related analogues have a wide range of pharmacological applications like anti-inflammatory, anti-tumor, hypoglycemic, antiviral, antimicrobial, herbicidal, H2-antagonists, anticonvulsants, elastase inhibitors, and antitubercular agents . This highlights the level of interest in the synthetic approaches of new benzoxazole derivatives and prompts many researchers to explore the potential applicability of this important pharmacophoric scaffold .

Properties

IUPAC Name

3-[2-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S/c21-15-6-2-1-5-14(15)18-9-10-22(11-12-27-18)19(24)13-23-16-7-3-4-8-17(16)26-20(23)25/h1-8,18H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPFVZMKQGHFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)CN3C4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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